molecular formula C21H23N3O4 B5591275 N-ethyl-2,4-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

N-ethyl-2,4-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B5591275
M. Wt: 381.4 g/mol
InChI Key: GCSAMRCKKDQQNM-UHFFFAOYSA-N
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Description

N-ethyl-2,4-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.16885622 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

N-ethyl-2,4-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide and its derivatives have been explored for their potential anticancer properties. For instance, a study by Ravinaik et al. (2021) involved the synthesis and evaluation of related compounds against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds showed moderate to excellent anticancer activity, with some derivatives exhibiting higher effectiveness than the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antibacterial and Antioxidant Properties

Research has also been conducted on the antibacterial and antioxidant properties of similar compounds. A study by Karanth et al. (2019) synthesized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives and assessed their in vitro biological activities. The compounds demonstrated good antibacterial activity against Staphylococcus aureus and potent antioxidant activity (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).

Structural and Spectral Studies

Several studies have focused on the structural and spectral analysis of compounds related to this compound. For instance, Sharma et al. (2016) conducted X-ray diffraction studies and spectral analysis on similar compounds, providing insights into their molecular structure (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).

Synthesis and Characterization

Research on the synthesis and characterization of related compounds includes the work of Spoorthy et al. (2021), who described the anti-microbial activity and docking studies of newly synthesized analogues. These studies contribute to understanding the chemical properties and potential applications of these compounds (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Potential for Polymer Applications

Some studies have explored the potential of related compounds in polymer applications. Sava et al. (2003) synthesized new aromatic polyamides containing 1,3,4-oxadiazole units and evaluated their thermal stability and solubility, which is relevant for their use in thin flexible films and other polymer-based applications (Sava, Iosip, Brumǎ, Hamciuc, Robison, Okrasa, & Pakuła, 2003).

Properties

IUPAC Name

N-ethyl-2,4-dimethoxy-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-5-24(21(25)17-10-9-16(26-3)12-18(17)27-4)13-19-22-20(23-28-19)15-8-6-7-14(2)11-15/h6-12H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSAMRCKKDQQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC(=C2)C)C(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.